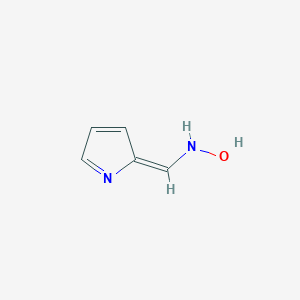

1H-pyrrole-2-carbaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRQKFAQWZJCJL-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32597-34-5 | |

| Record name | 1H-Pyrrole-2-carboxaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032597345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32597-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1H-pyrrole-2-carbaldehyde oxime

Abstract: This document provides a comprehensive technical guide for the synthesis and detailed characterization of 1H-pyrrole-2-carbaldehyde oxime, a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3] This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. The synthesis is achieved through a classical condensation reaction, followed by rigorous characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the target compound.

Introduction and Significance

Pyrrole derivatives are a cornerstone in heterocyclic chemistry, forming the core structure of many biologically active compounds and pharmaceuticals.[3][4] Among these, pyrrole-based oximes have garnered considerable attention due to their diverse pharmacological applications, including roles as intermediates in the synthesis of novel therapeutic agents.[1][5][6] this compound, in particular, serves as a versatile building block. Its structural features—a pyrrole ring, an imine group, and a hydroxyl moiety—offer multiple points for chemical modification, making it an attractive scaffold for developing compounds with potential anticancer, antimicrobial, and antiviral properties.[1][3] Understanding the precise methods for its synthesis and the nuances of its characterization is paramount for its effective utilization in research and development.

Synthesis of this compound

The synthesis of this compound is most commonly and efficiently achieved via a condensation reaction between 1H-pyrrole-2-carbaldehyde and hydroxylamine. This reaction is a cornerstone of imine chemistry and provides a straightforward route to the desired oxime.

Reaction Principle and Mechanism

The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the 1H-pyrrole-2-carbaldehyde. The reaction is typically catalyzed by a weak acid or base. In this protocol, a weak base such as sodium acetate is used to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine to act as a nucleophile. The subsequent dehydration of the intermediate carbinolamine yields the final oxime product. The reaction can result in a mixture of (E) and (Z) isomers.[7][8]

Detailed Experimental Protocol

Materials and Reagents:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol (solvent)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 1H-pyrrole-2-carbaldehyde in ethanol.

-

In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of deionized water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

-

Stir the resulting mixture at room temperature for 2-4 hours or until reaction completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume under reduced pressure.

-

Add cold deionized water to the concentrated mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Causality Behind Experimental Choices:

-

Use of Sodium Acetate: Hydroxylamine is often supplied as its hydrochloride salt for stability. The sodium acetate acts as a base to neutralize the HCl, freeing the hydroxylamine to participate in the reaction.

-

Ethanol as Solvent: Ethanol is an excellent solvent for both the aldehyde starting material and the oxime product, facilitating a homogeneous reaction mixture.

-

Recrystallization: This purification step is crucial for removing unreacted starting materials and inorganic salts, yielding a product of high purity suitable for spectroscopic analysis and further synthetic applications.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | [12][13] |

| Molecular Weight | 110.11 g/mol | [12][13] |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | Varies with isomeric ratio | - |

| CAS Number | 32597-34-5 | [12][13] |

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of protons. The spectrum of this compound will show characteristic signals for the pyrrole ring protons, the imine proton, the oxime hydroxyl proton, and the pyrrole N-H proton.

Expected Chemical Shifts (in DMSO-d₆):

-

δ ~11.0 ppm (s, 1H): Oxime -OH proton.

-

δ ~10.8 ppm (s, 1H): Pyrrole N-H proton.

-

δ ~7.5-8.0 ppm (s, 1H): Imine C-H proton.

-

δ ~6.0-7.0 ppm (m, 3H): Pyrrole ring protons.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the E/Z isomeric ratio.[7]

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (in DMSO-d₆):

-

δ ~145-150 ppm: Imine carbon (C=N).

-

δ ~110-130 ppm: Pyrrole ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[14]

Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

|---|---|---|

| ~3400-3200 (broad) | O-H | Stretching (oxime) |

| ~3100-3000 | N-H | Stretching (pyrrole) |

| ~1640 | C=N | Stretching (imine) |

| ~1550 | C=C | Stretching (pyrrole ring) |

| ~950 | N-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ is expected at m/z = 110.11.

Visualization of the Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of this compound and a comprehensive strategy for its characterization. The provided protocols and analytical data serve as a robust foundation for researchers and scientists working with this versatile heterocyclic compound. The successful synthesis and thorough characterization are critical first steps for its application in medicinal chemistry, drug discovery, and the development of novel organic materials.[1][2][3]

References

-

Dodziuk, E., Ejchart, A., et al. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. Magnetic Resonance in Chemistry, 48(9), 685-92. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Abele, E., & Lukevics, E. (2004). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. Chemistry of Heterocyclic Compounds, 40(2), 141-164. [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Tanaka, H., & Chikashita, H. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2586. [Link]

-

Abele, E. (2004). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. ChemInform, 35(44). [Link]

-

Mikhaleva, A. I., et al. (2000). 1-Vinylpyrrole-2-carbaldehyde oximes: Synthesis, isomerization, and spectral properties. Chemistry of Heterocyclic Compounds, 36(8), 941-946. [Link]

-

Kaur, R., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(19), 5946. [Link]

-

ResearchGate. (n.d.). Scheme 1. Structure of E- and Z-pyrrole-2-carbaldehyde oximes 1. [Link]

-

PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. [Link]

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. [Link]

-

Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

-

Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(5), 1063. [Link]

-

Venkatesh, P. (2018). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Slideshare. [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Pyrrole. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]

-

Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound | C5H6N2O | CID 135473710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-depth Technical Guide to the Conformational Analysis of E and Z Isomers of Pyrrole-2-Carbaldehyde Oxime

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

Pyrrole-2-carbaldehyde oxime, a seemingly simple heterocyclic compound, presents a rich stereochemical landscape dominated by the interplay of E/Z isomerism at the C=N bond and rotational conformations. The relative orientation of the pyrrole ring and the oxime functionality dictates the formation of specific intramolecular hydrogen bonds, which in turn govern the stability and spectral characteristics of each isomer. Understanding and controlling these conformational preferences is critical for applications in medicinal chemistry, where precise molecular geometry is paramount for target engagement. This guide provides a comprehensive, field-proven framework for the synthesis, separation, characterization, and computational analysis of the (E)- and (Z)-pyrrole-2-carbaldehyde oximes, offering researchers a robust toolkit for investigating this and similar molecular systems.

Introduction: The Significance of Stereochemical Control

The pyrrole nucleus is a privileged scaffold in numerous natural products and pharmaceutical agents, prized for its unique electronic properties and ability to participate in hydrogen bonding.[1][2] When functionalized with an oxime moiety at the 2-position, the resulting molecule can exist as two distinct geometric isomers, (E) and (Z), due to restricted rotation around the C=N double bond.

The critical distinction between these isomers lies in the spatial relationship between the pyrrole ring and the oxime hydroxyl group. This orientation dictates the potential for intramolecular hydrogen bonding, a key stabilizing force. As established through extensive NMR spectroscopy and computational analysis, both isomers preferentially adopt a syn-conformation, where the pyrrole N-H group is oriented toward the oxime.[3] In this arrangement:

-

The (E)-isomer is stabilized by an N-H···N intramolecular hydrogen bond.

-

The (Z)-isomer is stabilized by a stronger N-H···O intramolecular hydrogen bond.

This subtle difference in bonding has profound consequences on the molecule's electronic structure, stability, and spectral properties, which can be leveraged for characterization and have implications for biological activity.[4] This guide will detail the methodologies required to explore and validate these structural nuances.

Synthesis and Isomer Separation

The preparation of pyrrole-2-carbaldehyde oxime is a two-stage process involving the synthesis of the aldehyde precursor followed by oximation. The oximation step typically yields a mixture of (E) and (Z) isomers, which must then be separated for individual characterization.

Stage 1: Synthesis of Pyrrole-2-Carbaldehyde (Precursor)

The Vilsmeier-Haack reaction is the standard and most reliable method for the formylation of pyrrole. The following protocol is adapted from Organic Syntheses, ensuring high reproducibility.[5]

Experimental Protocol 1: Vilsmeier-Haack Formylation of Pyrrole

-

Reagent Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add dimethylformamide (DMF, 40 mL, 0.52 mol).

-

Vilsmeier Reagent Formation: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 48 mL, 0.52 mol) via the dropping funnel over 30 minutes, maintaining the internal temperature between 10-20°C.

-

Complex Formation: Remove the ice bath and stir the mixture for an additional 30 minutes.

-

Pyrrole Addition: Cool the mixture back to 5°C with an ice bath. Add a solution of freshly distilled pyrrole (33.5 g, 0.5 mol) in 125 mL of ethylene dichloride over 1 hour.

-

Reaction: Replace the ice bath with a heating mantle and stir at reflux for 15 minutes.

-

Hydrolysis: Cool the mixture to room temperature. Cautiously add a solution of sodium acetate trihydrate (375 g) in 500 mL of water. The addition will be exothermic.

-

Work-up: Stir the resulting mixture at reflux for 15 minutes. After cooling, transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ether (3 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated sodium carbonate solution, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield crude pyrrole-2-carbaldehyde. Recrystallize from petroleum ether to obtain the pure product (m.p. 44–45°C).

Caption: Vilsmeier-Haack synthesis of the aldehyde precursor.

Stage 2: Oximation and Isomer Separation

The reaction of the aldehyde with hydroxylamine hydrochloride produces a mixture of the (E) and (Z) oximes. Separation is achievable via column chromatography, exploiting the subtle polarity differences between the isomers.

Experimental Protocol 2: Synthesis and Separation of (E/Z)-Pyrrole-2-carbaldehyde Oxime

-

Reaction Setup: Dissolve pyrrole-2-carbaldehyde (10 g, 0.105 mol) in 150 mL of ethanol in a 500 mL round-bottom flask.

-

Reagent Addition: Add hydroxylamine hydrochloride (8.75 g, 0.126 mol) and sodium acetate (10.3 g, 0.126 mol) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Remove the ethanol under reduced pressure. Add 200 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).

-

Purification (Isomer Separation):

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to an oil.

-

Prepare a silica gel column (230-400 mesh). The choice of eluent is critical. A gradient system of hexane/ethyl acetate (starting from 9:1 and gradually increasing polarity to 7:3) is typically effective.[6]

-

Rationale: The (Z)-isomer, with its stronger N-H···O hydrogen bond, is slightly more polar and will generally have a lower Rf value than the (E)-isomer.

-

Collect fractions and analyze by TLC to isolate the pure (E) and (Z) isomers.

-

Spectroscopic and Structural Characterization

Distinguishing between the (E) and (Z) isomers is unequivocally achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy: The Definitive Signature

¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for identifying the isomers and confirming their preferred syn-conformation.[3] The key diagnostic signals are those of the pyrrole N-H proton and the atoms involved in the intramolecular hydrogen bond.

Table 1: Comparative NMR Chemical Shift Data (δ, ppm) for (E) and (Z) Isomers Data extracted from Afonin et al., Magn Reson Chem, 2010.[3]

| Nucleus | (E)-Isomer (in CDCl₃) | (Z)-Isomer (in CDCl₃) | Key Observation |

| ¹H NMR | |||

| N-H | ~10.10 | ~11.10 | Significant downfield shift in Z-isomer due to stronger N-H···O bond. |

| CH=N | ~7.95 | ~7.50 | Aldimine proton is more deshielded in the E-isomer. |

| OH | ~8.50 | ~9.00 | |

| ¹³C NMR | |||

| C=N | ~145.0 | ~148.0 | C=N carbon is more deshielded in the Z-isomer. |

| C2 | ~126.0 | ~123.0 | |

| ¹⁵N NMR | |||

| N-H | ~-225 | ~-228 | |

| C=N | ~-30 | ~-45 | Oxime nitrogen is significantly more shielded in the Z-isomer. |

Causality Behind the Shifts: The pronounced deshielding (higher ppm value) of the N-H proton in the (Z)-isomer is direct evidence of a stronger hydrogen bond.[3] The electron-withdrawing effect of the oxygen atom in the N-H···O interaction pulls electron density away from the proton more effectively than the nitrogen atom in the (E)-isomer's N-H···N bond. This difference is the most reliable diagnostic marker for distinguishing the two isomers in solution.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While crystal structures for many pyrrole derivatives are available, as of this writing, a publicly accessible crystal structure for the simple (E) or (Z)-pyrrole-2-carbaldehyde oxime has not been deposited in the Cambridge Structural Database (CSD).[7][8] Should a researcher obtain suitable crystals, the analysis would be expected to confirm the syn-conformation and provide precise geometric parameters of the intramolecular hydrogen bond.

Computational Chemistry Workflow

In the absence of crystal structures, and to gain deeper insight into the electronic nature of the stabilizing interactions, Density Functional Theory (DFT) calculations are indispensable. The following workflow provides a robust protocol for conformational analysis.[3][9]

Caption: Workflow for computational analysis of oxime isomers.

Experimental Protocol 3: DFT and NBO Analysis

-

Structure Building: Construct initial 3D structures for four models: (E)-syn, (E)-anti, (Z)-syn, and (Z)-anti.

-

Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: A hybrid DFT functional such as B3LYP is a cost-effective and reliable choice.[10]

-

Basis Set: Use a Pople-style basis set with polarization and diffuse functions, such as 6-311+G(d,p), to accurately describe the non-covalent interactions.

-

Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized geometries.

-

Purpose: To confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (Gibbs free energy, G).

-

Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Freq

-

Analysis: Compare the Gibbs free energies of the syn and anti conformers for each isomer. The calculations will confirm that the syn conformer is energetically more favorable for both E and Z isomers.[3]

-

-

Natural Bond Orbital (NBO) Analysis:

-

Purpose: To quantify the strength of the intramolecular hydrogen bond by calculating the second-order perturbation theory energy of stabilization, E(2).[11] This value represents the energy of delocalization from the lone pair of the acceptor atom (N or O) to the antibonding orbital of the N-H bond.

-

Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Pop=NBO

-

Analysis: The NBO output will contain a table of donor-acceptor interactions. Locate the interaction corresponding to the hydrogen bond (e.g., LP(N) -> σ*(N-H)). The associated E(2) value for the (Z)-isomer's N-H···O bond will be significantly larger than that for the (E)-isomer's N-H···N bond, providing quantitative evidence of a stronger interaction.

-

Applications in Drug Development

The pyrrole scaffold is a cornerstone of modern medicinal chemistry. Pyrrole derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and analgesic properties.[4][12][13]

-

Analgesic and Anti-inflammatory Activity: A study on pyrrole derivatives featuring carbaldehyde and oxime functionalities revealed significant anti-nociceptive profiles, suggesting potential as non-steroidal anti-inflammatory agents (NSAIDs).[4] The specific geometry and hydrogen-bonding capacity of the oxime group can influence binding to target enzymes like cyclooxygenases (COX).

-

Antibacterial Agents: The pyrrole ring is present in many compounds screened for antibacterial activity. The ability of the oxime to act as a hydrogen bond donor and acceptor makes it an attractive functional group for designing molecules that can interact with bacterial enzyme active sites.[14]

-

Metal Chelators and Anticancer Agents: Oximes are known to coordinate with metal ions. Platinum(II) complexes incorporating pyrrole-2-carbaldehyde oxime as a ligand have been synthesized and investigated for their potential as nuclease active agents, a strategy employed in the design of some anticancer drugs.[14]

For drug development professionals, the ability to synthesize and isolate a specific isomer ((E) or (Z)) is crucial. The distinct three-dimensional shape and hydrogen bonding potential of each isomer can lead to vastly different binding affinities and pharmacological profiles at a biological target. The methodologies outlined in this guide provide the foundational tools necessary for such stereoselective investigations.

Conclusion

The (E) and (Z) isomers of pyrrole-2-carbaldehyde oxime serve as an excellent model system for demonstrating the principles of stereochemistry and conformational analysis. Through a synergistic application of organic synthesis, chromatographic separation, NMR spectroscopy, and computational modeling, a complete and self-validating picture of their structure and stability can be achieved. The preference for a syn-conformation, stabilized by distinct intramolecular hydrogen bonds (N-H···N for the E-isomer and N-H···O for the Z-isomer), is the defining characteristic of this system. The robust protocols and analytical workflows presented herein provide researchers with the necessary tools to confidently synthesize, isolate, and characterize these isomers, enabling further exploration of their potential in materials science and drug discovery.

References

-

Abele, E., & Dzenitis, O. (2011). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 47, 511-529. Available at: [Link]

-

PubChem. (n.d.). 1H-pyrrole-2-carbaldehyde oxime. National Center for Biotechnology Information. Retrieved from: [Link]

-

Battilocchio, C., Poce, G., Alfonso, S., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 21(13), 3695-701. Available at: [Link]

-

Afonin, A. V., Ushakov, I. A., Pavlov, D. V., et al. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. Magnetic Resonance in Chemistry, 48(9), 685-92. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Structure of E- and Z-pyrrole-2-carbaldehyde oximes 1. Retrieved from: [Link]

-

Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from: [Link]

-

Lu, T. (2019). How to do NBO analysis for hydrogen bond strength correctly? ResearchGate. Retrieved from: [Link]

- Weinhold, F., & Landis, C. R. (2012).

-

Antusek, A., & Jackowski, K. (2012). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Angewandte Chemie International Edition, 51(34), 8624-8627. Available at: [Link]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. Available at: [Link]

-

PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

-

Request PDF. (n.d.). A DFT-based mechanistic study on the formation of oximes. Retrieved from: [Link]

-

Biointerface Research in Applied Chemistry. (2022). Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives. Biointerface Research in Applied Chemistry, 13(2), 170. Available at: [Link]

-

Silverstein, R. M., & Ryskiewicz, E. E. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74. Available at: [Link]

-

Synthesis and biological evaluation of some novel pyrrole derivatives. (2021). Research Journal of Pharmacy and Technology, 14(12), 6523-6528. Available at: [Link]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. Available at: [Link]

-

Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3. The Journal of Chemical Physics, 88(1), 899-918. Available at: [Link]

-

Mohamed, S. K., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule... Journal of Molecular Structure, 1230, 129898. Available at: [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from: [Link]

-

ResearchGate. (n.d.). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. Retrieved from: [Link]

-

Request PDF. (n.d.). Ab initio and density functional calculations of the structures and vibrational spectra of formaldoxime. Retrieved from: [Link]

-

Lunazzi, L., et al. (1987). Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Journal of the Chemical Society, Perkin Transactions 2, 1987, 1047-1051. Available at: [Link]

-

Rowlinson, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5539. Available at: [Link]

-

Samarakoon, T., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6439. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). International Journal of Molecular Sciences, 24(5), 4537. Available at: [Link]

-

Request PDF. (n.d.). 1-Vinylpyrrole-2-carbaldehyde oximes: Synthesis, isomerization, and spectral properties. Retrieved from: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2020). RSC Advances, 10(35), 20665-20688. Available at: [Link]

-

Bioinformatics Insights. (2024, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. Retrieved from: [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(30), e202205735. Available at: [Link]

-

Wu, K. P. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. Retrieved from: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from: [Link]

-

Fang, C.-W., Chen, J.-J., & Liu, S.-J. (2010). Studies on the chemical constituents of rhizome of Coniogramme japonica. Journal of Chinese Medicinal Materials, 33(4), 557-559. Available at: [Link]

-

ResearchGate. (2016). How to separate E and Z isomers? Retrieved from: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Retrieved from: [Link]

Sources

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NBO [cup.uni-muenchen.de]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Foreword: Unveiling Molecular Architecture through Intramolecular Forces

An In-Depth Technical Guide to the Intramolecular Hydrogen Bonding in Pyrrole-2-Carbaldehyde Oxime

In the intricate world of molecular science, the subtle yet powerful influence of non-covalent interactions governs the shape, stability, and function of chemical entities. Among these, the intramolecular hydrogen bond (IHB) stands out as a critical determinant of molecular conformation and reactivity. This guide offers a deep dive into the intramolecular hydrogen bonding present in pyrrole-2-carbaldehyde oxime, a model heterocyclic system. For researchers, medicinal chemists, and drug development professionals, a granular understanding of such interactions is not merely academic; it is foundational to designing molecules with specific conformational pre-dispositions, a cornerstone of modern rational drug design. This document eschews a conventional template, instead adopting a structure that follows the scientific inquiry itself—from fundamental structure and isomerism to advanced spectroscopic and computational validation.

Part 1: The Structural Landscape: Isomerism and Conformational Dichotomy

Pyrrole-2-carbaldehyde oxime is not a single, rigid entity but exists as a dynamic equilibrium of isomers. The primary source of this diversity is the C=N double bond of the oxime moiety, which gives rise to two geometric isomers: E and Z. Compounding this is the rotational freedom between the pyrrole ring and the carbaldehyde oxime substituent, leading to syn and anti conformers.

Experimental and computational evidence overwhelmingly indicates that both the E and Z isomers preferentially adopt a syn conformation, where the oxime group is oriented toward the pyrrole ring. This preference is a direct consequence of a stabilizing intramolecular hydrogen bond formed between the pyrrole N-H group (the donor) and a lone pair on the oxime functionality (the acceptor).[1][2]

The nature of this crucial hydrogen bond, however, differs significantly between the two isomers:

-

E-Isomer: Forms an N-H···N hydrogen bond between the pyrrole proton and the nitrogen atom of the oxime.

-

Z-Isomer: Forms an N-H···O hydrogen bond between the pyrrole proton and the oxygen atom of the oxime.[1]

This fundamental structural difference dictates the relative strengths and electronic characteristics of the hydrogen bonds, which can be probed and verified using the spectroscopic and computational methods detailed below.

Caption: E and Z isomers of pyrrole-2-carbaldehyde oxime in their preferred syn conformations.

Part 2: Spectroscopic Elucidation of Intramolecular Hydrogen Bonding

Spectroscopy provides the most direct experimental evidence for the presence and nature of hydrogen bonds. By measuring how these interactions perturb the electronic environment of nuclei and the vibrational energies of bonds, we can construct a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Precise Probe

NMR spectroscopy is exceptionally sensitive to the subtle electronic changes induced by hydrogen bonding.[3] For pyrrole-2-carbaldehyde oxime, ¹H and ¹⁵N NMR are particularly insightful.[1]

Causality Behind Experimental Choice: The chemical shift of a proton involved in a hydrogen bond is a direct reporter on the bond's strength. The proton becomes deshielded as its electron density is pulled away by the acceptor atom, causing its resonance to shift to a higher frequency (downfield). The one-bond coupling constant between nitrogen and hydrogen, ¹J(N,H), also increases in magnitude as the s-character of the N-H bond is enhanced by the interaction.[1]

Key Signatures and Interpretation:

-

¹H NMR Chemical Shift (δH): The pyrrole N-H proton signal is significantly shifted downfield in both isomers compared to a non-hydrogen-bonded pyrrole N-H. This effect is more pronounced in the Z-isomer due to the stronger N-H···O interaction. The high-frequency shift in the E-isomer is approximately 1 ppm.[1]

-

¹J(N,H) Coupling Constant: The magnitude of the ¹J(N,H) coupling constant increases upon hydrogen bond formation. In the E-isomer, this increase is about 3 Hz.[1] The Z-isomer exhibits an even greater increase, further confirming that the N-H···O bond is stronger than the N-H···N bond.[1]

| Parameter | E-Isomer (N-H···N) | Z-Isomer (N-H···O) | Rationale |

| N-H Proton Shift (δH) | ~11.0 - 11.5 ppm | > 11.5 ppm | Increased deshielding from stronger H-bond.[1] |

| ΔδH (vs. anti) | ~1 ppm | > 1 ppm | The Z-isomer's H-bond is stronger.[1] |

| ¹J(N,H) | Increased (~3 Hz) | Further Increased | Bond polarization enhances s-character.[1] |

| Note: Exact values are solvent-dependent. Data synthesized from literature findings. |

Experimental Protocol: 1D ¹H and 2D ¹H-¹⁵N HSQC NMR Analysis

Objective: To identify the E and Z isomers and quantify the parameters of the intramolecular hydrogen bond.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the pyrrole-2-carbaldehyde oxime sample in 0.6 mL of a dry, aprotic NMR solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous as its own residual water peak does not exchange as rapidly with the N-H proton as protic solvents would, preserving the N-H signal.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹⁵N detection.

-

Tune and match the probe for ¹H and ¹⁵N frequencies.

-

Acquire a standard 1D ¹H spectrum to identify all proton resonances.

-

-

¹H Spectrum Acquisition:

-

Set the spectral width to cover a range from -1 to 14 ppm.

-

Use a 30° pulse angle and a relaxation delay (d1) of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

Identify the broad singlet in the >10 ppm region corresponding to the pyrrole N-H. Note the chemical shifts for the two isomers.

-

-

¹H-¹⁵N HSQC Acquisition:

-

Use a standard pulse sequence for ¹H-¹⁵N HSQC (e.g., hsqcedetgp).

-

Set the ¹H spectral width as above. Set the ¹⁵N spectral width to cover the expected range for pyrrole and oxime nitrogens.

-

Optimize the experiment for an average ¹J(N,H) coupling of ~95 Hz.

-

Acquire a sufficient number of scans to achieve good signal-to-noise in the 2D spectrum.

-

-

Data Analysis:

-

Process the 2D spectrum with appropriate window functions.

-

Identify the cross-peaks corresponding to the N-H correlations for both E and Z isomers. This allows for the unambiguous assignment of the ¹⁵N chemical shift for each pyrrole nitrogen.

-

The ¹J(N,H) coupling constant can be measured from a high-resolution 1D ¹H spectrum or specialized 2D experiments if needed. Compare the values for the two isomers.

-

Self-Validation: The consistency between the observed downfield shift of the N-H proton and the increased ¹J(N,H) coupling constant provides a self-validating system. The more downfield-shifted proton should correlate with the nitrogen having the larger coupling constant, confirming the stronger hydrogen bond.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Vibrational Signature

FTIR spectroscopy detects the vibrational modes of bonds. Hydrogen bonding weakens the N-H covalent bond, which lowers its stretching frequency (a "red shift") and typically broadens the absorption band.[4][5]

Causality Behind Experimental Choice: The position of the ν(N-H) stretching band is highly sensitive to the bond's environment. In a "free" N-H group, this band appears sharp and at a higher wavenumber. When involved in a hydrogen bond, the bond elongates and weakens, requiring less energy to vibrate, thus shifting the absorption to a lower wavenumber. The strength of the hydrogen bond is directly proportional to the magnitude of this red shift.

Key Signatures and Interpretation:

-

ν(N-H) Band Position: A broad absorption band at a lower frequency (e.g., 3200-3400 cm⁻¹) compared to the free N-H stretch (~3450-3500 cm⁻¹).

-

Isomer Differentiation: The Z-isomer, with its stronger N-H···O bond, is expected to show a more significant red shift (a lower ν(N-H) frequency) than the E-isomer.

-

Intra- vs. Intermolecular: A dilution study is essential. If the hydrogen bond is intramolecular, the relative intensity of the red-shifted band will remain constant upon dilution in a non-polar solvent. If it were intermolecular, the band would decrease in favor of the "free" N-H band as the molecules are separated.[6]

Experimental Protocol: FTIR Dilution Study

Objective: To confirm the intramolecular nature of the N-H···X hydrogen bond.

-

Stock Solution: Prepare a concentrated stock solution (~0.1 M) of pyrrole-2-carbaldehyde oxime in a dry, inert solvent (e.g., carbon tetrachloride, CCl₄, or dichloromethane).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.01 M, 0.005 M, 0.001 M).

-

Spectrum Acquisition:

-

Use a matched pair of IR cells with a fixed path length (e.g., 1 mm).

-

Acquire a background spectrum of the pure solvent.

-

Acquire the IR spectrum for each dilution, ensuring the absorbance is within the linear range of the detector.

-

-

Data Analysis:

-

Normalize the spectra (e.g., to a C-H stretching band that is unaffected by hydrogen bonding).

-

Observe the N-H stretching region (~3000-3600 cm⁻¹).

-

Validation: For an intramolecular hydrogen bond, the position and relative area of the broad, hydrogen-bonded N-H peak will not change with concentration. The absence of a new, sharp peak appearing at higher wavenumbers upon dilution confirms the interaction is intramolecular.

-

Caption: Workflow for spectroscopic validation of intramolecular hydrogen bonding.

Part 3: Computational Chemistry: The Theoretical Foundation

While spectroscopy provides experimental proof, computational modeling offers a powerful lens to understand the underlying energetics and electronic nature of these interactions.

Causality Behind Method Choice: Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are chosen for their proven ability to accurately model non-covalent interactions like hydrogen bonds at a reasonable computational cost.[1] Natural Bond Orbital (NBO) analysis is a subsequent step that deconstructs the calculated wave function to provide a chemically intuitive picture of bonding, including charge transfer and electrostatic contributions.[1]

Key Insights from Calculations:

-

Energetics: Calculations confirm that while the anti conformations are sterically less hindered and thus lower in absolute energy, the stabilization energy afforded by the intramolecular hydrogen bond (~3.5 kcal/mol) makes the syn conformer the predominantly observed species in solution.[1]

-

Geometric Parameters: Computation provides precise bond lengths and angles for the hydrogen bonds (e.g., N-H distance, H···A distance, N-H···A angle, where A is the acceptor N or O).

-

NBO Analysis: This method reveals a critical distinction between the isomers.

-

The N-H···N bond in the E-isomer is characterized as a predominantly electrostatic interaction .[1]

-

The N-H···O bond in the Z-isomer shows a significant charge transfer component from an oxygen lone pair (n) to the antibonding orbital of the N-H bond (σ*N-H).[1] This orbital interaction signifies a more covalent character and explains the greater strength of this bond.

-

| Parameter | E-Isomer (N-H···N) | Z-Isomer (N-H···O) |

| H-Bond Energy (calc.) | ~3.0 - 4.0 kcal/mol | ~4.0 - 5.5 kcal/mol |

| H···Acceptor Distance | Shorter | Longer (than covalent) |

| N-H···Acceptor Angle | Approaching 180° | Approaching 180° |

| NBO Interaction | Electrostatic | Charge Transfer (n → σ*) |

| Note: Values are representative and depend on the level of theory and basis set used. |

Conclusion: A Synergistic Approach to Molecular Understanding

The study of intramolecular hydrogen bonding in pyrrole-2-carbaldehyde oxime is a prime example of modern chemical analysis, where no single technique tells the whole story. The molecule exists as E and Z isomers, both of which are locked into a syn conformation by a stabilizing intramolecular hydrogen bond.

-

NMR spectroscopy confirms the presence of this bond through proton deshielding and increased N-H coupling constants, establishing the greater strength of the Z-isomer's N-H···O bond.

-

FTIR spectroscopy provides complementary evidence through the red-shifting of the N-H vibrational frequency and confirms the intramolecular nature of the interaction via dilution studies.

-

Computational chemistry underpins these experimental findings, quantifying the bond energies and, through NBO analysis, revealing the fundamental electronic differences between the electrostatic N-H···N interaction and the charge-transfer-mediated N-H···O bond.[1]

For the drug development professional, this comprehensive understanding is invaluable. The conformational rigidity imposed by this hydrogen bond significantly reduces the molecule's flexibility, pre-organizing it for potential receptor binding. The exposed atoms of the hydrogen bond (the pyrrole N-H and the oxime N/O) also present distinct sites for further intermolecular interactions, directly influencing the molecule's pharmacokinetic and pharmacodynamic profiles. This guide demonstrates that a rigorous, multi-faceted investigation of such fundamental forces is essential for the rational design of next-generation therapeutics.

References

-

Afonin, A. V., Ushakov, I. A., Pavlov, D. V., Ivanov, A. V., & Mikhaleva, A. I. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. Magnetic Resonance in Chemistry, 48(9), 685-692. [Link]

-

Trofimov, B. A., & Mikhaleva, A. I. (2012). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 48(1), 10-36. (Note: This is a review article that may cite relevant primary sources). [Link]

-

Iwanaga, T., & Kobayashi, J. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2631. [Link]

-

Afonin, A. V., Ushakov, I. A., Pavlov, D. V., & Mikhaleva, A. I. (2010). Structure of E- and Z-pyrrole-2-carbaldehyde oximes 1. ResearchGate. [Link]

-

Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

-

PubChem. (n.d.). 1H-pyrrole-2-carbaldehyde oxime. PubChem Compound Database. Retrieved from [Link]

-

Kaye, P. T., Macrae, R., Meakins, G. D., & Patterson, C. H. (1980). An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1631-1635. [Link]

-

Ivanov, A. V., et al. (2011). 1-Vinylpyrrole-2-carbaldehyde oximes: Synthesis, isomerization, and spectral properties. Russian Journal of Organic Chemistry, 47(9), 1367-1375. [Link]

-

Rana, M., & Chowdhury, P. (2017). Effects of Hydrogen Bonding Between pyrrole-2-carboxaldehyde and Nearest Polar and Nonpolar Environment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 185, 24-32. [Link]

- Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (General reference for H-bond theory).

-

Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(8), 2409. [Link]

-

Fayer, M. D. (2009). Formation and Dissociation of Intra-Intermolecular Hydrogen-Bonded Solute-Solvent Complexes. The Journal of Physical Chemistry B, 113(31), 10731–10740. [Link]

-

Ohno, M., et al. (1991). FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues. Journal of Medicinal Chemistry, 34(6), 1885-1891. [Link]

Sources

- 1. Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. web.stanford.edu [web.stanford.edu]

A Comprehensive Technical Guide to the Solubility of 1H-pyrrole-2-carbaldehyde oxime in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 1H-pyrrole-2-carbaldehyde oxime, a molecule of significant interest in medicinal chemistry and organic synthesis. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating active pharmaceutical ingredients. This document moves beyond a simple listing of solvents, offering a predictive model based on Hansen Solubility Parameters (HSP) to empower researchers with a rational approach to solvent selection.

The Molecular Profile of this compound: A Precursor to Understanding its Solubility

This compound possesses a unique molecular architecture that dictates its interactions with its environment. The molecule, with the chemical formula C₅H₆N₂O, integrates several key functional groups that contribute to its overall polarity and capacity for intermolecular interactions[1][2].

-

The Pyrrole Ring: This aromatic heterocycle is moderately polar and can participate in π-π stacking interactions. The N-H group within the ring is a crucial hydrogen bond donor.

-

The Carbaldehyde Oxime Group: The C=N-OH functionality is highly polar and is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (the -OH group) and an acceptor (the nitrogen and oxygen lone pairs). The presence of E/Z isomers can also influence crystal packing and, consequently, solubility[3].

The interplay of these features suggests a nuanced solubility profile, with the potential for significant interaction with both polar and moderately non-polar solvents. A computed XLogP3 value of 0.9 indicates a degree of lipophilicity, suggesting it will not be exclusively soluble in highly polar solvents[1].

A Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative principle of "like dissolves like," we employ the Hansen Solubility Parameter (HSP) model. This powerful predictive tool deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, including our compound of interest and various solvents, can be assigned a unique set of [δD, δP, δH] coordinates in a three-dimensional "Hansen space"[4]. The fundamental principle of HSP is that substances with similar coordinates are likely to be miscible. The "distance" (Ra) between two substances in Hansen space is a quantitative measure of their affinity, calculated as follows:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value signifies a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

The molecule can be broken down into the following groups: a pyrrole ring, a methine group (>CH-), and a carbaldehyde oxime group (-CH=NOH). Based on established group contribution values, the estimated HSP for this compound are:

-

δD: 18.5 MPa½

-

δP: 12.0 MPa½

-

δH: 14.0 MPa½

Predicted Solubility Profile in Common Organic Solvents

Using the estimated HSP for this compound, we can predict its solubility in a range of common organic solvents. The following table presents the HSP for various solvents and the calculated Ra, providing a ranked prediction of solubility. Solvents with a lower Ra are predicted to be better solvents for this compound.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.0 | Excellent |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 6.5 | Excellent |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 7.0 | Very Good |

| Pyridine | 19.0 | 8.8 | 5.9 | 8.8 | Good |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 11.6 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 8.4 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 9.4 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 10.3 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 7.6 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 8.2 | Good |

| Methanol | 15.1 | 12.3 | 22.3 | 9.5 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.6 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 9.3 | Good |

| Chloroform | 17.8 | 3.1 | 5.7 | 12.2 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 16.3 | Poor |

| Hexane | 14.9 | 0.0 | 0.0 | 22.0 | Poor |

| Water | 15.5 | 16.0 | 42.3 | 29.1 | Very Poor |

Disclaimer: These are predicted values and should be experimentally verified.

Causality of Predicted Solubility: A Deeper Dive

The predicted solubility profile can be rationalized by considering the specific intermolecular interactions at play:

-

High Solubility in Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents have significant δP and moderate δH values, closely matching those of the oxime. They are excellent hydrogen bond acceptors and can effectively solvate the polar C=N-OH group and the pyrrole N-H.

-

Good Solubility in Alcohols (Isopropanol, Ethanol, Methanol): Alcohols are both hydrogen bond donors and acceptors, allowing for strong interactions with the oxime.

-

Moderate Solubility in Ethers and Esters (Dioxane, THF, Ethyl Acetate): These solvents are primarily hydrogen bond acceptors. Their ability to solvate the oxime is good but less effective than that of protic or polar aprotic solvents.

-

Poor Solubility in Non-polar Solvents (Toluene, Hexane): The large disparity in all three Hansen parameters leads to a large Ra value and, consequently, poor solubility. These solvents cannot effectively overcome the strong self-association of the oxime molecules through hydrogen bonding and dipole-dipole interactions.

-

Very Poor Solubility in Water: While water has a high capacity for hydrogen bonding, its overall HSP coordinates are very distant from those of the oxime, particularly in the dispersion component.

Experimental Protocol for Solubility Determination

To validate the predicted solubility and obtain precise quantitative data, the following experimental protocol is recommended. This method is a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

For finely suspended solids, centrifuge the vials at a moderate speed to achieve clear separation of the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the saturated solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/L or mol/L using the determined concentration and the dilution factor.

-

Visualization of the Solubility Prediction Workflow

The following diagram illustrates the logical flow of predicting the solubility of this compound using Hansen Solubility Parameters.

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Conclusion

The solubility of this compound is governed by its ability to participate in hydrogen bonding and polar interactions. The Hansen Solubility Parameter model provides a robust framework for predicting its solubility in a wide range of organic solvents. This guide offers both a theoretical understanding and a practical, experimentally verifiable approach to solvent selection, empowering researchers to make informed decisions in their synthetic and formulation endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Afantitis, A., et al. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 589-603. Available at: [Link]

-

Kolehmainen, E., et al. (2005). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. Magnetic Resonance in Chemistry, 43(11), 909-917. Available at: [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Practical Adhesion Science. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568-585. Available at: [Link]

-

Stefanis, E., & Panayiotou, C. (2012). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. Retrieved from [Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 6. kinampark.com [kinampark.com]

Methodological & Application

Application Notes & Protocols for the Synthesis and Evaluation of Novel Pt(II) Complexes with Pyrrole Oxime Ligands

Abstract: Platinum-based chemotherapeutics are cornerstones in the treatment of various cancers.[1] However, their clinical efficacy is often hampered by severe side effects and the development of drug resistance.[2][3][4] This has spurred extensive research into new platinum complexes with improved pharmacological profiles. This guide provides a comprehensive framework for the rational design, synthesis, characterization, and in vitro evaluation of novel Platinum(II) complexes featuring pyrrole oxime ligands. These ligands are of particular interest due to their versatile coordination chemistry and the inherent biological relevance of the pyrrole motif.[5] By modifying the ligand architecture, researchers can fine-tune the steric and electronic properties of the resulting Pt(II) complexes, potentially leading to compounds that can overcome cisplatin resistance.[6] This document details robust, field-proven protocols, explains the scientific rationale behind key experimental steps, and establishes a self-validating workflow from initial synthesis to preliminary biological assessment.

Rationale and Design Strategy

The foundational mechanism of action for platinum anticancer drugs like cisplatin involves the formation of covalent adducts with nuclear DNA, primarily at the N7 position of guanine bases.[1][3] This interaction distorts the DNA helix, inhibits replication and transcription, and ultimately triggers apoptosis in rapidly dividing cancer cells.[7] The limitations of current platinum drugs necessitate the exploration of new chemical spaces.

Why Pyrrole Oxime Ligands?

-

Strong Chelation: Pyrrole oximes can act as bidentate ligands, coordinating to the Pt(II) center through both a nitrogen atom (from the pyrrole or oxime group) and an oxygen atom (from the oxime group). This chelation effect enhances the thermodynamic stability of the complex.

-

Modulable Properties: The pyrrole ring and the oxime substituent can be readily functionalized. This allows for systematic modification of the complex's lipophilicity, which influences cellular uptake, and its electronic properties, which can affect reactivity with biological targets.

-

Novel Mechanism Potential: While DNA remains a primary target, structurally distinct Pt(II) complexes may exhibit different modes of action, such as targeting other cellular components or evading the resistance mechanisms that affect cisplatin.[8] Complexes with oxime ligands have been shown to possess strong anticancer activities, sometimes without interacting with DNA in a cisplatin-like manner.[6]

Experimental Workflows and Protocols

The overall process involves a multi-stage workflow, from the initial synthesis of the organic ligand to the final biological evaluation of the platinum complex.

Caption: Overall experimental workflow.

Protocol 1: Synthesis of a Pyrrole-2-Carbaldoxime Ligand

This protocol describes a standard condensation reaction to form the oxime ligand from its corresponding aldehyde. The Knorr pyrrole synthesis offers an alternative route for creating more substituted pyrrole rings from oxime precursors.[5][9]

Materials:

-

Pyrrole-2-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol (95%)

-

Deionized water

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of pyrrole-2-carboxaldehyde in 30 mL of 95% ethanol.

-

Hydroxylamine Solution: In a separate beaker, prepare a solution of 0.8 g of hydroxylamine hydrochloride and 1.3 g of sodium acetate in 10 mL of deionized water.

-

Scientific Rationale: Hydroxylamine is provided as a stable hydrochloride salt. The base (sodium acetate) is required to generate the free hydroxylamine nucleophile in situ, which then reacts with the aldehyde.

-

-

Reaction: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution dropwise with continuous stirring at room temperature.

-

Reflux: Fit the flask with a condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated solution into 100 mL of cold deionized water. A precipitate should form.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from an ethanol/water mixture to obtain pure pyrrole-2-carbaldoxime as a crystalline solid.

-

Characterization: Dry the product under vacuum and characterize it using FTIR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity before proceeding.

Protocol 2: Synthesis of Dichloro(pyrrole-2-carbaldoxime)platinum(II)

This protocol details the coordination of the synthesized ligand to a Pt(II) center using a common and accessible platinum salt, potassium tetrachloroplatinate(II).[10][11]

Caption: General synthesis pathway for Pt(II) complex.

Materials:

-

Pyrrole-2-carbaldoxime (Ligand, L)

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

Procedure:

-

Platinum Solution: Dissolve 415 mg (1.0 mmol) of K₂PtCl₄ in 20 mL of deionized water in a 100 mL round-bottom flask. Stir until fully dissolved.

-

Ligand Solution: Dissolve 244 mg (2.0 mmol) of the pyrrole-2-carbaldoxime ligand in 20 mL of DMF.

-

Scientific Rationale: A 2:1 ligand-to-metal molar ratio is often used initially, assuming the ligand will act as a bidentate chelate, displacing two chloride ions. The actual stoichiometry should be confirmed by characterization. DMF is used to ensure the organic ligand is fully solubilized.

-

-

Reaction: Add the ligand solution dropwise to the stirring aqueous solution of K₂PtCl₄. A color change or precipitate formation may be observed.

-

Heating: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as some Pt(II) complexes can be light-sensitive.

-

Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, slowly add cold deionized water to induce precipitation.

-

Washing: Wash the collected solid sequentially with deionized water (to remove unreacted K₂PtCl₄ and KCl byproduct), a small amount of cold ethanol, and finally diethyl ether (to aid in drying).

-

Drying: Dry the final Pt(II) complex in a vacuum desiccator.

Comprehensive Characterization of the Pt(II) Complex

Thorough characterization is essential to confirm the structure, composition, and purity of the newly synthesized complex.

| Technique | Purpose | Expected Observations / Key Insights |

| Elemental Analysis (C,H,N) | Confirms the empirical formula of the complex. | Experimental percentages should match calculated values for the proposed [Pt(L)Cl₂] structure within ±0.4%. |

| FTIR Spectroscopy | Confirms ligand coordination to the metal center. | Shift of the ν(C=N) and ν(N-O) bands of the oxime group upon coordination.[10][12] Appearance of new bands in the far-IR region (typically < 500 cm⁻¹) corresponding to ν(Pt-N) and ν(Pt-O). |

| ¹H, ¹³C NMR Spectroscopy | Provides information on the ligand's structure in the complex. | Deshielding (downfield shift) of pyrrole and oxime protons/carbons upon coordination to the electron-deficient platinum center. |

| ¹⁹⁵Pt NMR Spectroscopy | Confirms the platinum coordination environment. | A single resonance indicates the presence of one platinum species in solution. The chemical shift is indicative of the coordination sphere (e.g., N, O, Cl donors).[11][13] |

| ESI-Mass Spectrometry | Determines the molecular weight of the complex. | Observation of the molecular ion peak [M]⁺ or adducts like [M+Na]⁺ corresponding to the calculated mass of the complex.[14] |

| X-ray Crystallography | Provides definitive 3D molecular structure. | Unambiguously determines the coordination geometry (e.g., square planar), bond lengths, bond angles, and intermolecular interactions.[12][15][16] |

Application Note: In Vitro Cytotoxicity Screening

The primary application for these novel complexes is in cancer therapy. The MTT assay is a robust, colorimetric method for assessing a compound's ability to inhibit cell proliferation.[17] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[18]

Protocol 3: MTT Cytotoxicity Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, A549 lung, A2780 ovarian)

-

Cisplatin-resistant cell line (e.g., A2780cisR)

-

Non-cancerous cell line (e.g., MCF-12A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Synthesized Pt(II) complex, free ligand, and cisplatin (as a control)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare stock solutions of the test compounds (novel Pt(II) complex, free ligand, cisplatin) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "untreated" (medium only) and "vehicle" (medium with DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

-

Scientific Rationale: A 48-72 hour incubation period allows for multiple cell doubling times, ensuring that the antiproliferative effects of the compounds can be observed.

-

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Interpreting Results

A successful novel Pt(II) complex would ideally exhibit the following characteristics, which can be summarized in a data table for clear comparison.

| Compound | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | A2780cisR (IC₅₀, µM) | MCF-12A (IC₅₀, µM) | Selectivity Index (SI) * |

| Novel Pt(II) Complex | Low value | Low value | Low value (<< Cisplatin) | High value | > 1 |

| Cisplatin (Control) | Ref. value | Ref. value | High value | Ref. value | ~ 1 |

| Pyrrole Oxime Ligand | High value (>100) | High value (>100) | High value (>100) | High value (>100) | N/A |

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells.

Trustworthiness of the Protocol: This workflow is self-validating. The characterization data from each step confirms the identity and purity of the materials for the next. The biological assay includes positive (cisplatin) and negative (free ligand, vehicle) controls to ensure the observed cytotoxicity is a direct result of the novel Pt(II) complex and is of significant potency. A low IC₅₀ value in the resistant cell line would be a strong indicator that the new complex can overcome cisplatin resistance mechanisms.[6]

References

- Keep, P. L., Gaukroger, K., & Crowe, P. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of tissue culture methods, 15(3), 131–135.

-

Wang, X., Guo, Z. (2020). Platinum-based drugs for cancer therapy and anti-tumor strategies. Journal of Cancer Metastasis and Treatment, 6, 33. [Link]

-

Jamieson, E. R., & Lippard, S. J. (1999). The mechanism of action of platinum anticancer agents—what do we really know about it?. Chemical reviews, 99(9), 2467-2498. [Link]

-

Wikipedia contributors. (2024, January 8). Platinum-based antineoplastic. In Wikipedia, The Free Encyclopedia. [Link]

-

Graham, D. J., et al. (2018). Studies of the Mechanism of Action of Platinum(II) Complexes with Potent Cytotoxicity in Human Cancer Cells. Molecules, 23(10), 2633. [Link]

-

Kasparkova, J., et al. (2002). MECHANISMS OF EFFECTS OF PLATINUM (II) AND (IV) COMPLEXES. COMPARISON OF CISPLATIN AND OXALIPLATIN WITH SATRAPLATIN AND LA-12. Sborník lékar̆ský, 103(2), 105-117. [Link]

-

He, L., et al. (2020). Photoactivatable Platinum-Based Anticancer Drugs: Mode of Photoactivation and Mechanism of Action. Molecules, 25(21), 5214. [Link]

-

Sayin, K., & Karakaş, D. (2018). Computational investigations of trans-platinum(II) oxime complexes used as anticancer drug. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 188, 537-546. [Link]

-

Johnstone, T. C., & Lippard, S. J. (2014). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Anticancer Research, 34(1), 47-52. [Link]

-

Lee, S. Y., & Kim, S. K. (2021). Revisiting Platinum-Based Anticancer Drugs to Overcome Gliomas. International Journal of Molecular Sciences, 22(16), 8826. [Link]

-

G. M. G. (2017). Platinum-Based Anticancer Agents. Current Medicinal Chemistry, 24(15). [Link]

-

ResearchGate. (n.d.). Structures of the platinum(II) oxime complexes under investigation. [Link]

-

Ang, Q. Y., et al. (2021). Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes. International Journal of Molecular Sciences, 22(19), 10793. [Link]

-

Khanye, S. D., et al. (2020). New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity. ACS Omega, 5(25), 15486–15501. [Link]

-

Khanye, S. D., et al. (2020). New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity. ACS Omega, 5(25), 15486–15501. [Link]

-

Demertzis, M. A., et al. (2022). “Non-Classical” Platinum Complexes: A Concise Review. Molecules, 27(19), 6296. [Link]

-